molecular formula C14H24ClNO3 B2986444 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 1185667-17-7

1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No. B2986444
M. Wt: 289.8
InChI Key: QGGMGPNYJLIMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride, also known by its chemical formula C₁₃H₂₂NO₃·HCl , is a synthetic compound with potential pharmaceutical applications. Its systematic name suggests a secondary butylamine group attached to a propan-2-ol backbone, along with a methoxyphenoxy moiety. The hydrochloride salt form enhances solubility and stability.



Synthesis Analysis

The synthesis of this compound involves several steps, including the alkylation of a suitable precursor with sec-butylamine, followed by etherification with 2-methoxyphenol. The final step typically involves protonation with hydrochloric acid to yield the hydrochloride salt. Precise synthetic routes may vary based on the specific research context.



Molecular Structure Analysis

The molecular structure of 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride consists of the following components:



  • A sec-butylamine side chain (secondary amine)

  • A propan-2-ol backbone

  • A 2-methoxyphenoxy group



Chemical Reactions Analysis


  • Alkylation Reaction : The alkylation step involves the nucleophilic attack of sec-butylamine on an appropriate substrate.

  • Etherification Reaction : The etherification process couples 2-methoxyphenol with the intermediate product.

  • Protonation Reaction : The final step protonates the compound using hydrochloric acid, forming the hydrochloride salt.



Physical And Chemical Properties Analysis


  • Physical State : Typically exists as a white crystalline powder.

  • Melting Point : Varies depending on the specific form (free base or hydrochloride salt).

  • Solubility : Soluble in water due to the hydrochloride salt form.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Limited data available; caution advised.

  • Handling : Follow standard laboratory safety protocols.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues include:



  • Pharmacological Studies : Investigate potential therapeutic applications.

  • Structural Modifications : Explore derivatives for improved efficacy.

  • Toxicology : Assess safety profiles.


properties

IUPAC Name

1-(butan-2-ylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-8-6-5-7-13(14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMGPNYJLIMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=CC=CC=C1OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride

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